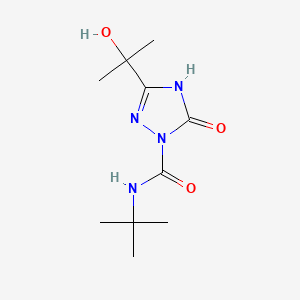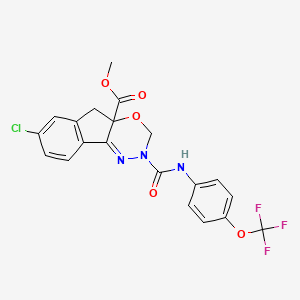
Norepinephrine Tartrate Impurity 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Norepinephrine Tartrate Impurity 3 is a chemical substance that is commonly used in scientific research. It is a byproduct of the synthesis of norepinephrine tartrate, which is a neurotransmitter and hormone that is involved in the body's response to stress. Norepinephrine Tartrate Impurity 3 is often used as a reference standard in analytical chemistry, as well as a research tool in pharmacology and neuroscience.
科学的研究の応用
Calibration Standard in Ion-Exchange Chromatography
Norepinephrine Tartrate Impurity 3 is utilized as a calibration standard in ion-exchange chromatography (IC). This application is crucial for the separation and quantification of anions and cations in aqueous samples, which is often applied in environmental or food analysis and quality control . The high purity and well-defined reference materials are ideal for low-ppm level quantification or trace analysis.
Vasopressor Dosing in Intensive Care
In the realm of intensive care medicine, Norepinephrine Tartrate Impurity 3 plays a pivotal role in the dosing of vasopressors . It is recommended as the first-line vasopressor to increase mean arterial pressure (MAP) and eventually restore tissue perfusion. Its pharmacokinetics can be modeled with a one-compartment linear model and first-order elimination, acting on both alpha- and beta-adrenergic receptors .
Pharmacological Research
The compound is significant in pharmacological research, particularly in understanding the pharmacodynamic response of norepinephrine, which is highly variable and depends mainly on the severity of illness. Factors such as acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation may blunt its pressor effect .
Drug Formulation and Solubility
Norepinephrine Tartrate Impurity 3 is essential during the manufacturing process to facilitate norepinephrine solubility in a vehicle compatible with intravenous administration. Different salt formulations have different molecular weights and hence different conversion ratios to their norepinephrine base content, which is critical for accurate dosing .
Clinical Safety and Prognostication
The accurate reporting of norepinephrine dosages, expressed as norepinephrine base content, is critical to avoid untoward consequences to patient safety, clinical practice, prognostication, research activities, and guideline development. This is particularly important given its widespread use in the critically ill population worldwide .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Norepinephrine Tartrate Impurity 3 involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "3,4-Dihydroxyphenylacetaldehyde", "Methylamine", "Sodium cyanoborohydride", "Tartaric acid" ], "Reaction": [ "Step 1: 3,4-Dihydroxyphenylacetaldehyde is reacted with methylamine to form 3,4-dihydroxyphenylacetamide.", "Step 2: Sodium cyanoborohydride is added to the reaction mixture to reduce the imine group of 3,4-dihydroxyphenylacetamide to form the corresponding amine.", "Step 3: Tartaric acid is added to the reaction mixture to form the tartrate salt of the amine.", "Step 4: The tartrate salt is purified by recrystallization to obtain Norepinephrine Tartrate Impurity 3." ] } | |
CAS番号 |
35538-87-5 |
製品名 |
Norepinephrine Tartrate Impurity 3 |
分子式 |
C8H11NO6S |
分子量 |
249.24 |
外観 |
Grey-Brown Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
This is a controlled substance:Next for Status |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)